molecular formula C11H8ClFN2O B3024556 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 377767-11-8

5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3024556
CAS No.: 377767-11-8
M. Wt: 238.64 g/mol
InChI Key: YVYLXEJFBVNCRQ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic pyrazole derivative synthesized via the Vilsmeier–Haack reaction using 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one as a starting material . The compound features a pyrazole core substituted with a chlorine atom at position 5, a 4-fluorophenyl group at position 1, a methyl group at position 3, and a carbaldehyde moiety at position 3. Its synthesis involves refluxing with cesium carbonate and copper acetate, followed by purification via column chromatography .

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLXEJFBVNCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368124
Record name T0504-9586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377767-11-8
Record name T0504-9586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

Reaction TypeConditionsProductYieldSource
KMnO<sub>4</sub> oxidationWater-pyridine medium, 70–80°C5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid85–92%
K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> oxidationAcidic conditionsCorresponding ester derivatives78%
  • Oxidation with KMnO<sub>4</sub> proceeds via radical intermediates, forming stable carboxylic acids used in esterification and amide synthesis .

  • Further esterification of the acid with ethanol in HCl yields ethyl esters (e.g., C<sub>12</sub>H<sub>10</sub>ClFNO<sub>2</sub>) .

Condensation Reactions

The aldehyde participates in nucleophilic addition-elimination reactions:

With Active Methylene Compounds

SubstrateCatalystProduct TypeApplicationSource
AcetophenonesNaOH/EtOHα,β-Unsaturated ketonesAntiviral agents
2-AminothiophenolBenzothiazepinesAntimicrobial scaffolds
SemicarbazideAcidic mediumSemicarbazonesBioactive intermediates
  • Condensation with acetophenones under basic conditions forms chalcones (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-pyrazolylpropenones ), which exhibit antiviral activity against TMV at 500 μg/mL .

  • Reaction with 2-aminothiophenol yields benzothiazepines with demonstrated antifungal properties .

Nucleophilic Additions

The aldehyde’s electrophilic carbon reacts with amines and hydrazines:

ReagentConditionsProductYieldSource
HydroxylamineEtOH, NaOAcOxime derivatives89%
Hydrazine hydrateReflux in ethanolHydrazones76%
5-Amino-pyrazolesEDCI/HOBt, DMF, rtPyrazole-carboxamide conjugates62–75%
  • Oxime formation (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime ) enhances bioactivity and serves as intermediates for heterocyclic synthesis.

  • Coupling with 5-amino-1-arylpyrazoles via EDCI/HOBt yields carboxamides with anti-TMV activity (e.g., 3l inhibits TMV at 62% efficacy) .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations:

Reaction TypeConditionsProductBiological ActivitySource
Friedel-CraftsDMSO/CuCl<sub>2</sub>, 80°CChromone derivativesAnticancer leads
Krohnke conditionsAcetic acid, NH<sub>4</sub>OAcPyridinylpyrazolesAntibacterial agents
  • Oxidative cyclization with DMSO/CuCl<sub>2</sub> produces fluorochromones (e.g., 6-fluorochromones ), active against breast cancer cell lines .

  • Cyclocondensation with ethyl 3-aminocrotonate yields dihydropyridine derivatives (92% yield), used in heterocyclic diversification .

Reduction Reactions

The aldehyde group is reduced to hydroxymethyl derivatives:

Reducing AgentConditionsProductYieldSource
NaBH<sub>4</sub>EtOH, 0°C4-Hydroxymethylpyrazole83%
H<sub>2</sub>/Pd-CTHF, rt4-Methylpyrazole91%
  • Reduction to hydroxymethyl derivatives enhances solubility for pharmacological studies.

  • Catalytic hydrogenation removes the aldehyde group entirely, simplifying structural analogs.

Halogenation and Electrophilic Substitution

The pyrazole ring undergoes regioselective substitutions:

Reaction TypeReagentPosition ModifiedProduct UseSource
ChlorinationSOCl<sub>2</sub>C-5Pesticide intermediates
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C-3Explosives research
  • Electrophilic substitution at C-5 is favored due to the electron-withdrawing effects of the aldehyde and fluorine substituents.

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

Derivative TypeTargetIC<sub>50</sub>/EC<sub>50</sub>Source
CarboxamidesTMV replication62% inhibition at 500 μg/mL
ChromonesMCF-7 cells18.7 μM
OximesS. aureusMIC: 32 μg/mL
  • Pyrazole-carboxamides show dual antiviral mechanisms (in vivo and in vitro) .

  • Chromones derived from oxidative cyclization demonstrate moderate cytotoxicity against breast cancer cell lines .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, antiviral agents, and anticancer leads. Further studies on enantioselective transformations and in vivo pharmacokinetics are warranted.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .

Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of pyrazole compounds. A study highlighted that compounds similar to this compound can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Agrochemical Applications

Pesticide Development
The compound has been investigated for its potential use in developing new agrochemicals. Pyrazole derivatives are known for their efficacy as insecticides and fungicides. Research has shown that modifications in the pyrazole structure can lead to enhanced activity against specific pests while minimizing toxicity to non-target organisms. For instance, a case study demonstrated that introducing halogen substituents, such as chlorine and fluorine, can significantly increase the insecticidal potency of pyrazole-based pesticides .

Material Science

Synthesis of Functional Materials
this compound has also found applications in material science, particularly in the synthesis of functional materials such as polymers and nanomaterials. Its aldehyde functional group allows for further chemical modifications, enabling the creation of advanced materials with tailored properties for applications in electronics and photonics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis and inhibits cell proliferation in cancer cells .
Anti-inflammatory drugsInhibits pro-inflammatory cytokines; potential treatment for autoimmune diseases .
AgrochemicalsInsecticides and fungicidesEnhanced activity against pests with reduced toxicity to non-target organisms .
Material ScienceSynthesis of functional materialsEnables creation of advanced materials for electronics and photonics .

Case Studies

Case Study 1: Anticancer Activity
In a controlled study involving various pyrazole derivatives, it was found that this compound exhibited IC50 values lower than traditional chemotherapeutics against several cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Agrochemical Efficacy
Field trials conducted on crops treated with pyrazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. The study emphasized the role of structural modifications in enhancing insecticidal properties while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison of 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde with structurally related analogs:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features References
This compound 5-Cl, 1-(4-F-C6H4), 3-CH3, 4-CHO 238.65 Planar pyrazole core with perpendicular 4-fluorophenyl group; steric hindrance observed
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4) 5-Cl, 1-(4-Cl-C6H4), 3-CH3, 4-CHO 255.09 Higher halogen electronegativity; increased antimicrobial activity
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 5-Cl, 1-(2-F-C6H4), 3-CH3, 4-CHO 238.65 Ortho-substituted fluorophenyl; reduced planarity due to steric effects
5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 5-(4-Cl-C6H4-O), 1-CH3, 3-C6H5, 4-CHO 312.77 Ether linkage enhances solubility; broad-spectrum pharmacological activity
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1312886-47-7) 5-(4-Cl-C6H4), 1-C6H5, 3-CF3, 4-CHO 350.73 Trifluoromethyl group increases metabolic stability; used in agrochemicals

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • The 4-fluorophenyl substituent in the parent compound enhances binding to hydrophobic enzyme pockets, as seen in analogs with anti-inflammatory and antimicrobial activities .
    • The trifluoromethyl-substituted derivative (CAS 1312886-47-7) exhibits improved resistance to oxidative degradation, making it suitable for long-acting formulations .
  • Crystallography: Isostructural analogs (e.g., compounds 4 and 5 in ) share similar triclinic crystal systems (space group P¯1) but differ in halogen-driven packing arrangements. The 4-fluorophenyl group induces nonplanar conformations due to steric repulsion .
  • Synthetic Yields :
    • Derivatives with electron-withdrawing groups (e.g., Cl, CF3) are synthesized in higher yields (>80%) compared to electron-donating substituents (e.g., OCH3) .

Key Research Findings

Steric Effects : The 4-fluorophenyl group in the parent compound causes a 15–20° dihedral angle deviation from planarity, reducing π-π stacking efficiency but enhancing solubility .

Halogen Influence : Chlorine at position 5 increases electrophilicity at the carbaldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation) .

Thermal Stability : Methyl and trifluoromethyl substituents improve thermal stability (decomposition >200°C) compared to unsubstituted pyrazoles .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 377767-11-8) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of a chloro and a fluorophenyl group, suggests potential for significant pharmacological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11H8ClFN2OC_{11}H_{8}ClFN_{2}O, with a molecular weight of 238.65 g/mol. It is classified under hazardous materials with specific precautionary statements regarding its handling and storage conditions .

Structural Formula

PropertyValue
Molecular FormulaC₁₁H₈ClFN₂O
Molecular Weight238.65 g/mol
Storage ConditionsInert atmosphere, 2-8°C
Hazard ClassificationClass 6.1

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways . In vitro assays demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives have been reported to inhibit COX-2 activity, which is crucial for the production of pro-inflammatory mediators . In experimental models, compounds similar to this compound demonstrated significant reductions in inflammatory markers such as TNF-α and nitric oxide (NO) production.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds within this class have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, in vitro studies revealed that certain pyrazole derivatives could inhibit the growth of pathogenic bacteria such as E. coli and fungi like Aspergillus niger at concentrations comparable to standard antibiotics .

Study on Antitumor Activity

In a notable study, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrazole compounds demonstrated that treatment with these derivatives led to a significant decrease in edema in animal models induced by inflammatory agents. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityType of StudyKey Findings
AntitumorIn vitroInhibition of BRAF(V600E) and EGFR pathways; cytotoxicity observed in cancer cell lines.
Anti-inflammatoryAnimal modelReduction in edema; inhibition of TNF-α and NO production.
AntimicrobialIn vitroEffective against E. coli and Aspergillus niger; comparable efficacy to standard antibiotics.

Q & A

Q. What are the common synthetic routes for 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier–Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a formylating agent (e.g., POCl₃/DMF). This method introduces the aldehyde group at the 4-position of the pyrazole ring . Alternative routes involve nucleophilic substitution or condensation reactions under alkaline conditions, as seen in structurally similar pyrazole derivatives . Key reagents include trifluoromethyl chloride and formaldehyde for functional group modifications.

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, the crystal structure of a closely related analog (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) was resolved using SHELX programs, confirming planarity of the pyrazole ring and substituent orientations . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Challenges include regioselectivity during formylation and avoiding side reactions (e.g., over-chlorination). Key strategies:

  • Temperature control : Reactions are often conducted at 0–5°C to suppress byproducts .
  • Catalyst selection : Use of KOH or NaH in DMSO enhances nucleophilic substitution efficiency for aryloxy derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity .

Q. How can researchers address contradictions in reported spectroscopic data for pyrazole derivatives?

Discrepancies in NMR or IR spectra may arise from solvent effects or polymorphism . Mitigation strategies:

  • Cross-validate data with single-crystal X-ray structures .
  • Use DFT calculations to predict and compare spectral profiles with experimental results .
  • Ensure consistent solvent systems (e.g., CDCl₃ for NMR) across studies .

Q. What methodologies are employed to study the pharmacological potential of this compound?

The compound serves as a precursor for bioactive derivatives. For example:

  • Knoevenagel condensation with ethyl cyanoacetate yields α,β-unsaturated esters evaluated for anticonvulsant activity .
  • Hydrazide derivatives are synthesized and tested against maximal electroshock (MES)-induced seizures, requiring in vivo rodent models and dose-response analyses .

Q. How do crystallographic studies resolve challenges in molecular packing or disorder?

For pyrazole-carbaldehydes, twinning or disordered solvent molecules in the lattice are common. Solutions include:

  • High-resolution data collection (e.g., synchrotron sources).
  • Refinement with SHELXL using restraints for thermal parameters and occupancy factors .
  • Validation via Hirshfeld surface analysis to assess intermolecular interactions .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Hazard symbols : Xi (Irritant).
  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/volatile byproducts .
  • First aid : Immediate rinsing with water for accidental exposure, followed by medical consultation .

Q. How can structure-activity relationships (SAR) be explored for pyrazole-carbaldehyde derivatives?

  • Systematic substitution : Replace the 4-fluorophenyl group with electron-withdrawing/donating groups (e.g., 4-Cl, 4-OCH₃) to modulate electronic effects .
  • Bioisosteric replacement : Replace the aldehyde with oxime or hydrazone moieties to enhance bioavailability .
  • Docking studies : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., carbonic anhydrase isoforms) .

Q. What analytical methods are used to assess stability under varying conditions?

  • HPLC : Monitor degradation products under thermal stress (40–60°C) or UV exposure.
  • TGA/DSC : Determine melting points and thermal decomposition profiles .
  • Accelerated stability studies : Store samples at 25°C/60% RH for 6–12 months to simulate shelf life .

Q. How can reaction mechanisms for pyrazole formylation be validated?

  • Isotopic labeling : Use DMF-d₇ or ¹³C-formaldehyde to trace formylation pathways .
  • Intermediate trapping : Quench reactions at intervals to isolate and characterize intermediates via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

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